molecular formula C11H8F3N3 B1388604 2-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-3-amine CAS No. 1214337-25-3

2-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-3-amine

Cat. No. B1388604
CAS RN: 1214337-25-3
M. Wt: 239.2 g/mol
InChI Key: VVZHKSUBTQCLIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-3-amine (2-PTP) is an organic compound belonging to the class of pyridines. It is a colorless, crystalline solid with a melting point of 105.1°C and a boiling point of 180°C. 2-PTP is an important intermediate in the synthesis of many other compounds, such as pharmaceuticals, pesticides, and dyes. It is also used in the manufacture of polymers, resins, and other materials.

Mechanism of Action

2-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-3-amine acts as a nucleophile in organic reactions, and is capable of reacting with a variety of electrophiles, such as carbonyl compounds. It is also capable of forming coordination complexes with transition metals, and can act as a ligand in such complexes.
Biochemical and Physiological Effects
2-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-3-amine is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and dyes, which do have direct biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

2-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-3-amine is a relatively inexpensive and widely available reagent, making it an ideal choice for laboratory experiments. It is also relatively stable and easy to use, and is not prone to decomposition or side reactions. However, it is not as reactive as some other reagents, and may require additional reagents, such as strong bases, to facilitate reactions.

Future Directions

There are a number of potential future directions for research involving 2-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-3-amine. These include: further investigation of its use as a catalyst in organic reactions; further study of its use as a ligand in coordination complexes; further study of its use as a probe for the study of protein-protein interactions; further investigation of its use in the synthesis of novel antibiotics; and further investigation of its use as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. Additionally, further research could be done to investigate the potential use of 2-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-3-amine in the development of new materials, such as polymers and resins.

Scientific Research Applications

2-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-3-amine has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, dyes, and polymers. It is also used as a catalyst in organic reactions, and as a ligand in coordination complexes. Additionally, 2-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-3-amine has been used in the synthesis of novel antibiotics, and as a probe for the study of protein-protein interactions.

properties

IUPAC Name

2-pyridin-4-yl-6-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3/c12-11(13,14)9-2-1-8(15)10(17-9)7-3-5-16-6-4-7/h1-6H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZHKSUBTQCLIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)C2=CC=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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